The Advent of Coenzyme II: A Historical and Technical Guide to the Discovery and Nomenclature of NADP+
The Advent of Coenzyme II: A Historical and Technical Guide to the Discovery and Nomenclature of NADP+
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical discovery and evolving nomenclature of Coenzyme II, now known as Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP+). This whitepaper delves into the pivotal experiments that distinguished this vital coenzyme from its close relative, Coenzyme I (NAD+), providing a deep dive into the methodologies that laid the groundwork for our current understanding of cellular metabolism.
Executive Summary
The discovery of coenzymes in the early 20th century revolutionized our understanding of biochemical reactions. This guide focuses on the fascinating history of Coenzyme II (NADP+), a molecule central to anabolic pathways and redox homeostasis. We trace its journey from initial observations as a "hydrogen-transferring co-ferment" to its definitive characterization and the establishment of its nomenclature. This document provides not only a historical narrative but also a technical resource, complete with detailed experimental protocols from seminal studies and quantitative data presented for comparative analysis. Visual aids in the form of Graphviz diagrams are included to elucidate key experimental workflows and conceptual relationships, offering a richer understanding for the target audience of scientific professionals.
A Tale of Two Coenzymes: The Initial Discovery
The story of Coenzyme II is intrinsically linked to that of Coenzyme I (NAD+). In 1906, Arthur Harden and William John Young first discovered a heat-stable cofactor, which they called a "coferment," that was essential for alcoholic fermentation in yeast. This molecule was later identified as Coenzyme I, or NAD+.
It was the pioneering work of Otto Warburg and his collaborators in the 1930s that brought to light the existence of a second, distinct coenzyme. While investigating cellular respiration, Warburg's laboratory identified a "wasserstoffübertragendes Co-Ferment" (hydrogen-transferring coenzyme) that was crucial for the oxidation of glucose-6-phosphate.[1] This was a pivotal moment, as it became clear that the coferment involved in glycolysis (NAD+) was different from the one required for the pentose (B10789219) phosphate pathway.
The Key Experiments of Otto Warburg: Differentiating Coenzyme I and II
Otto Warburg's meticulous experimental work was instrumental in distinguishing Coenzyme I from Coenzyme II. His laboratory developed methods to isolate and characterize these molecules from red blood cells and yeast.
Isolation and Purification of Coenzyme II
Warburg and his colleague Walter Christian devised a multi-step protocol to isolate Coenzyme II, which they initially referred to as the "coenzyme of the hexose (B10828440) monophosphate oxidation system."
Experimental Protocol: Isolation of Coenzyme II from Horse Red Blood Cells (based on Warburg & Christian, 1931)
-
Hemolysis: Horse red blood cells were lysed by adding distilled water, releasing the cellular contents.
-
Boiling and Filtration: The hemolysate was boiled to denature proteins, which were then removed by filtration. The heat-stable coenzymes remained in the filtrate.
-
Lead Acetate (B1210297) Precipitation: Neutral lead acetate solution was added to the filtrate to precipitate impurities. The coenzymes remained in the supernatant.
-
Mercuric Nitrate (B79036) Precipitation: The coenzymes were precipitated from the supernatant by the addition of mercuric nitrate solution at an acidic pH.
-
Decomposition of the Mercury Precipitate: The mercury precipitate was resuspended in water and treated with hydrogen sulfide (B99878) (H₂S) to precipitate mercury as mercury sulfide, releasing the coenzymes back into solution.
-
Fractional Precipitation with Acetone (B3395972) and Alcohol: The coenzymes were further purified by fractional precipitation using acetone and alcohol, which separated Coenzyme I and Coenzyme II based on their differential solubility.
Functional Differentiation: The Optical Test
A key innovation by Warburg was the development of the "optical test," a spectrophotometric method to measure the activity of dehydrogenases. This technique allowed for the direct observation of the reduction and oxidation of the coenzymes by measuring the change in light absorption at 340 nm, a wavelength absorbed by the reduced forms (NADH and NADPH) but not the oxidized forms (NAD+ and NADP+).
Using this method, Warburg demonstrated that different enzymes specifically required one of the two coenzymes. For example, alcohol dehydrogenase utilized Coenzyme I (NAD+), while glucose-6-phosphate dehydrogenase exclusively used Coenzyme II (NADP+). This enzymatic specificity was the definitive proof of the existence of two distinct hydrogen-carrying coenzymes.
The Evolution of Nomenclature: From Coenzyme II to NADP+
The naming of this vital molecule has evolved significantly since its discovery, reflecting our growing understanding of its structure and function.
| Historical Name | Approximate Period of Use | Key Scientist/Reason for Name |
| Wasserstoffübertragendes Co-Ferment | Early 1930s | Otto Warburg |
| Coenzyme II | Mid-1930s | Otto Warburg |
| Triphosphopyridine Nucleotide (TPN) | Late 1930s - 1950s | Warburg, Christian, and Griese |
| Nicotinamide Adenine Dinucleotide Phosphate (NADP+) | 1950s - Present | International Union of Biochemistry |
The name "Triphosphopyridine Nucleotide" (TPN) was proposed after Warburg, Christian, and Griese elucidated its chemical structure in 1935, identifying the presence of three phosphate groups.[1] The eventual adoption of "Nicotinamide Adenine Dinucleotide Phosphate" (NADP+) by the International Union of Biochemistry provided a more systematic nomenclature that accurately reflects its chemical composition as a dinucleotide containing nicotinamide and adenine, with an additional phosphate group distinguishing it from NAD+.
Arthur Kornberg and the Enzymatic Synthesis of NADP+
In 1950, Arthur Kornberg provided conclusive evidence for the biochemical relationship between Coenzyme I and Coenzyme II. His experiments demonstrated the enzymatic synthesis of NADP+ from NAD+.
The Discovery of NAD+ Kinase
Kornberg's team identified and purified an enzyme from yeast, which they named NAD+ kinase, that catalyzed the phosphorylation of NAD+ to form NADP+.
Experimental Protocol: Assay for NAD+ Kinase Activity (based on Kornberg, 1950)
-
Reaction Mixture: A reaction mixture was prepared containing NAD+, ATP (as the phosphate donor), magnesium ions (as a cofactor), and a purified enzyme fraction from yeast.
-
Incubation: The mixture was incubated at 30°C for a set period.
-
Enzymatic Assay for NADP+: The amount of NADP+ formed was determined by using a specific assay with glucose-6-phosphate dehydrogenase, an enzyme that, as Warburg had shown, is dependent on NADP+. The rate of reduction of NADP+ to NADPH was measured spectrophotometrically at 340 nm.
This elegant experiment not only demonstrated the direct biosynthetic pathway for NADP+ but also provided a specific and quantitative method for its measurement.
Visualizing the Discovery Process
To further clarify the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Chronological overview of the key discoveries of Coenzyme I and Coenzyme II.
Caption: Workflow of Otto Warburg's key experiments for isolating and differentiating Coenzyme I and II.
Conclusion
The discovery and characterization of Coenzyme II, now universally known as NADP+, was a landmark achievement in biochemistry. The meticulous and innovative experimental work of pioneers like Otto Warburg and Arthur Kornberg not only unveiled a new class of essential biomolecules but also provided the foundational techniques for their study. This in-depth guide serves as a testament to their scientific rigor and provides contemporary researchers with a valuable historical and technical perspective on one of cell metabolism's most critical players. The journey from a vaguely defined "coferment" to the well-characterized NADP+ highlights the iterative and collaborative nature of scientific progress.
